The synthesis of 19-Acetylstrophanthidol involves several steps that can be achieved through different synthetic routes. One common method includes the acetylation of strophanthidin.
The molecular structure of 19-Acetylstrophanthidol can be described as follows:
19-Acetylstrophanthidol participates in various chemical reactions typical for cardiac glycosides:
The mechanism of action of 19-Acetylstrophanthidol primarily involves its interaction with sodium-potassium ATPase in cardiac tissues:
Clinical studies have shown that compounds like 19-Acetylstrophanthidol can significantly improve heart function in patients with heart failure, demonstrating its therapeutic potential.
These properties make it suitable for pharmaceutical formulations where stability and bioavailability are crucial.
19-Acetylstrophanthidol has several scientific applications, particularly in pharmacology:
Cardiac glycosides represent a class of naturally occurring compounds whose medicinal significance was first systematically documented by William Withering in his 1785 monograph on the foxglove plant (Digitalis purpurea). Withering identified its efficacy in treating "dropsy" (edema associated with heart failure) and documented unprecedented effects on cardiac function [1] [5] [7]. These early observations laid the foundation for the isolation and characterization of specific cardiac glycosides. By the late 19th and early 20th centuries, researchers identified strophanthidin—the aglycone core common to multiple glycosides—from African Strophanthus species. This period also saw the isolation of related compounds like ouabain (g-strophanthin) and the elucidation of their cardiotonic properties [5] [6] [9].
The structural diversity of cardiac glycosides arises from their biosynthesis in plants and animals. Digitalis species produce digoxin and digitoxin, while Strophanthus kombe yields k-strophanthoside and strophanthidin derivatives. Endogenous counterparts, such as ouabain and marinobufagenin, were later identified in mammals, highlighting evolutionary conservation [1] [9]. The biosynthetic pathway involves steroid backbone modification through enzymatic steps, including the action of Δ5-3β-hydroxysteroid dehydrogenase (3βHSD), which converts pregnenolone to progesterone—a critical precursor in cardenolide production [10].
Table 1: Key Historical Milestones in Cardiac Glycoside Research
Year | Event | Significance | |
---|---|---|---|
1785 | William Withering’s monograph on Digitalis purpurea | First systematic clinical documentation of digitalis effects on dropsy and heart function | |
1875 | Isolation of digitoxin by O. Schmiedeberg | Purification of the first cardiac glycoside from Digitalis purpurea | |
1930 | Isolation of digoxin by S. Smith | Identification of a major glycoside from Digitalis lanata | |
Mid-20th c. | Structural characterization of strophanthidin | Elucidation of the aglycone framework shared by multiple glycosides | |
2007 | Cloning of 3βHSD from Digitalis lanata | Molecular insights into cardenolide biosynthesis | [10] |
19-Acetylstrophanthidol is a semi-synthetic derivative of strophanthidin, characterized by an acetyl esterification at the C19 position. Its structure comprises a cyclopentanoperhydrophenanthrene core (steroid nucleus) with a five-membered unsaturated lactone ring (cardenolide type) at C17 and a β-oriented acetyl group at C19. The glycosidic cleavage site at C3 allows potential sugar attachment, though 19-acetylstrophanthidol is typically studied as an aglycone [6] [9]. This C19 modification enhances lipophilicity compared to polar glycosides like ouabain, influencing membrane permeability and target binding kinetics [5] [9].
Functionally, 19-acetylstrophanthidol inhibits Na⁺/K⁺-adenosine triphosphatase (Na⁺/K⁺-ATPase), the enzymatic pump responsible for maintaining cellular electrochemical gradients. This inhibition elevates intracellular sodium, which reduces calcium efflux via the sodium-calcium exchanger (NCX). The resultant increase in cytoplasmic calcium augments sarcoplasmic reticulum storage and release, enhancing cardiac myocyte contractility (positive inotropic effect) [1] [5] [9]. Unlike chronotropic effects observed with digitalis glycosides, acetylated strophanthidin derivatives exhibit rapid onset and shorter half-lives, making them valuable experimental tools for acute studies.
Table 2: Structural Comparison of Select Strophanthidin Derivatives
Compound | Substituent at C19 | Sugar Moieties | Lipophilicity | Primary Research Use |
---|---|---|---|---|
Strophanthidin | -OH | None | Moderate | Reference aglycone |
19-Acetylstrophanthidol | -OC(O)CH₃ | None | High | Mechanistic studies |
Ouabain | -OH | Rhamnose | Low | Na⁺/K⁺-ATPase binding assays |
Cymarin | -OH | D-cymarose | Moderate | Isolated heart preparations |
Beyond cardiomyocytes, 19-acetylstrophanthidol modulates intracellular signaling cascades. At sub-inotropic concentrations, it binds Na⁺/K⁺-ATPase, triggering Src kinase activation and downstream pathways (e.g., MAPK/ERK, PI3K/Akt), which regulate cell proliferation and inflammation. This non-canonical signaling may underpin emerging applications in oncology and immunomodulation [4] [9]. Early studies using acetylstrophanthidin analogs demonstrated dose-dependent increases in cardiac oxygen consumption under normoxic conditions—a finding attributed to enhanced workload rather than uncoupling of oxidative phosphorylation [3].
Despite over two centuries of cardiac glycoside research, 19-acetylstrophanthidol remains understudied compared to clinically deployed analogs like digoxin. Key knowledge gaps warrant targeted investigation:
Biosynthesis and Enzymology: While the progesterone → strophanthidin pathway in plants involves hydroxylation, glycosylation, and acetyl transfer, the specific acetyltransferase responsible for C19 modification is unknown. Heterologous expression of Digitalis 3βHSD has enabled progesterone production, yet analogous work on late-stage tailoring enzymes is lacking [9] [10]. Elucidating these steps could enable biotechnological production or engineered analogs.
Structure-Activity Relationships: The contribution of the C19 acetyl group to target binding kinetics remains unquantified. Comparative studies with strophanthidol should assess Na⁺/K⁺-ATPase isoform selectivity (e.g., α1 vs. α2/3), dissociation constants, and sensitivity to extracellular potassium—a known modulator of glycoside efficacy [1] [5] [7]. Molecular dynamics simulations could further reveal steric and electronic influences on the ligand-enzyme interaction.
Non-Cardiac Signaling Effects: Preliminary evidence suggests cardiac glycosides exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine secretion and leukocyte proliferation [4]. Whether 19-acetylstrophanthidol shares these properties—and whether they stem from Na⁺/K⁺-ATPase signaling or off-target kinase modulation—requires validation in immune cell models.
Therapeutic Repositioning: The role of cardiac glycosides in oncology hinges on their ability to induce immunogenic cell death or block cancer-promoting pathways (e.g., NF-κB) [9]. 19-Acetylstrophanthidol’s high lipophilicity may enhance tumor penetration, but its cytotoxicity profile across cancer cell lines remains uncharacterized. Similarly, its interaction with gut microbiota (known to metabolize digoxin [8]) could influence bioavailability in non-cardiac applications.
Table 3: Critical Research Questions for 19-Acetylstrophanthidol
Domain | Unresolved Questions | Proposed Approaches |
---|---|---|
Molecular Mechanisms | How does C19 acetylation alter binding kinetics to Na⁺/K⁺-ATPase isoforms? | Radioligand binding assays with α-subunit isoforms; X-ray crystallography |
Metabolic Stability | What is its susceptibility to hepatic or microbial modification? | Incubation with liver microsomes/gut microbiota; LC-MS metabolite profiling |
Signaling Modulation | Does it activate Src/EGFR pathways at sub-inotropic concentrations? | Western blotting for phospho-Src/EGFR; proliferation assays in cancer cell lines |
Biosynthesis | Which acetyltransferases catalyze C19 modification in Strophanthus? | Transcriptomics/enzyme screening; heterologous expression in Nicotiana |
Addressing these gaps will clarify 19-acetylstrophanthidol’s mechanistic uniqueness and therapeutic potential beyond classical inotropy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: